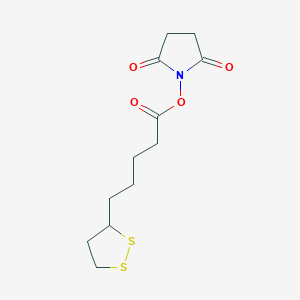

alpha-lipoic acid-NHS

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-lipoic acid-NHS contains a lipoic acid group and a terminal NHS group. The NHS group can participate in reactions with primary amine groups to form amide bonds . It is an organic, sulfate-based compound produced by plants, humans, and animals .

Synthesis Analysis

The alpha-lipoic acid is synthesized by the homogeneous phase one-pot method by using 6, 8-dichloro ethyl caprylate as raw material, carbinol and water as solvent, and tetrabutylammonium bromide as phase transfer catalyst, and the reaction yield is 60% .Molecular Structure Analysis

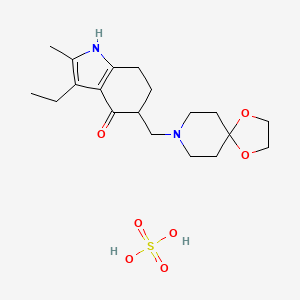

Alpha-lipoic acid-NHS has a molecular weight of 303.4 and a chemical formula of C12H17NO4S2 . Molecular orbital energy and spin density analysis indicate that the sulfhydryl (-SH) group of molecules has the greatest electron donating activity .Chemical Reactions Analysis

Alpha-lipoic acid acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .Physical And Chemical Properties Analysis

Alpha-lipoic acid-NHS is a solid substance with a white to yellow appearance . It is soluble in DMSO, DMF, and DCM .科学的研究の応用

-

Antioxidant and Anti-inflammatory Activity

- Field : Biochemistry and Clinical Research .

- Application : ALA has antioxidant activity due to its ability to scavenge and inactivate free radicals . It also has anti-inflammatory activity .

- Methods : ALA’s antioxidant activity is due to its ability to interact with glutathione and recycle endogenous glutathione .

- Results : ALA exhibits significant antioxidant activity protecting against oxidative damage in several diseases, including neurodegenerative disorders .

-

Disease Prevention

- Field : Pharmacognosy .

- Application : ALA performs a crucial role in mitochondrial bioenergetic reactions .

- Methods : ALA acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .

- Results : ALA has antioxidant, cognitive, cardiovascular, detoxifying, anti-aging, dietary supplement, anti-cancer, neuroprotective, antimicrobial, and anti-inflammatory properties .

-

Heart Disease and Hypertension Management

- Field : Nutrition .

- Application : ALA improves endothelial function, reduces oxidative stress, and lowers blood pressure .

- Methods : ALA’s antioxidant properties help in reducing oxidative stress, thereby improving endothelial function and lowering blood pressure .

- Results : ALA shows promise as an adjunct therapy for individuals with heart disease or hypertension .

-

Management of Neurodegenerative Diseases

- Field : Neurology .

- Application : ALA has potential application in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .

- Methods : The antioxidant properties of ALA help in reducing oxidative stress, which is beneficial in managing neurodegenerative diseases .

- Results : ALA shows promise in the management of neurodegenerative diseases .

-

Diabetic Neuropathy Management

- Field : Endocrinology .

- Application : ALA is used in the management of diabetic neuropathy due to its ability to prevent neuronal lipid peroxidation .

- Methods : ALA chelates transition metals, which can be beneficial in diseases related to metal overload .

- Results : ALA shows promise in the management of diabetic neuropathy .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . Alpha-lipoic acid may cause a condition known as insulin autoimmune syndrome, which can result in low blood sugar (hypoglycemia) in individuals with a specific genetic variation .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCUIGFYTHUQHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693233 |

Source

|

| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-lipoic acid-NHS | |

CAS RN |

40846-94-4 |

Source

|

| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)